

N-Cyclohexylpyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

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Compound of Interest		
Compound Name:	N-cyclohexylpyridin-3-amine	
Cat. No.:	B15397226	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexylpyridin-3-amine and its derivatives are emerging as valuable building blocks in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors for oncology research. While direct biological profiling of **N-cyclohexylpyridin-3-amine** is limited, its utility as a synthetic intermediate is significant. This technical guide explores the potential applications of **N-cyclohexylpyridin-3-amine** in research, with a focus on its role in the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors of PIM-1 kinase, a crucial target in various cancers. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the synthetic workflow and the targeted signaling pathway.

Introduction: The Emerging Role of N-Cyclohexylpyridin-3-amine in Drug Discovery

N-cyclohexylpyridin-3-amine, a pyridine derivative featuring a cyclohexyl substituent, represents a key pharmacophore in the design of novel therapeutic agents. Its structural characteristics make it an ideal starting material for the generation of compound libraries with diverse biological activities. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, while the cyclohexyl group provides a lipophilic handle that can be crucial for



target engagement and pharmacokinetic properties. Although research on the standalone biological effects of **N-cyclohexylpyridin-3-amine** is not extensive, its application as a precursor in the synthesis of potent kinase inhibitors is a promising area of investigation.

Application as a Synthetic Intermediate: Synthesis of Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitors

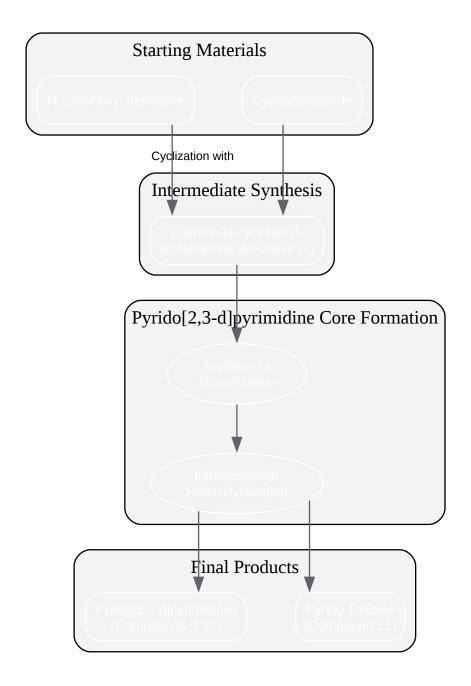
A significant application of **N-cyclohexylpyridin-3-amine** derivatives is in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in many biologically active compounds and have been successfully developed as inhibitors of various kinases, including PIM-1.

A recent study highlights the synthesis of a series of pyrido[2,3-d]pyrimidine derivatives starting from an N-cyclohexyl nicotinamide precursor. These compounds have demonstrated potent inhibitory activity against PIM-1 kinase and significant cytotoxicity in cancer cell lines.[1][2]

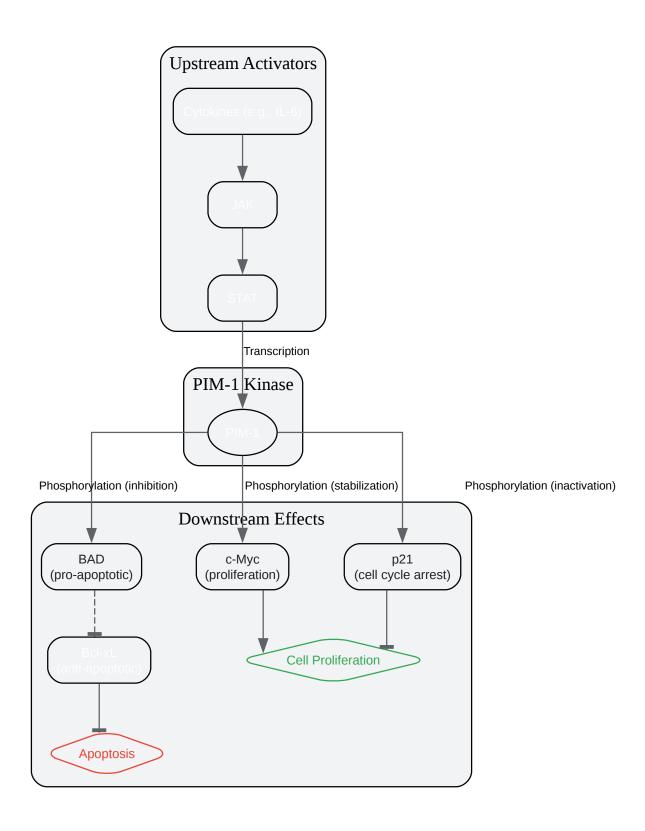
Synthetic Workflow

The general synthetic route to access these potent PIM-1 inhibitors is outlined below. The process begins with the cyclization of an N-cyclohexyl nicotinamide derivative to form a key intermediate, which is then further elaborated to the final pyrido[2,3-d]pyrimidine products.









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References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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